molecular formula C9H16BrNO B2728125 1-(2-Bromopropanoyl)-4-methylpiperidine CAS No. 131580-55-7

1-(2-Bromopropanoyl)-4-methylpiperidine

Cat. No.: B2728125
CAS No.: 131580-55-7
M. Wt: 234.137
InChI Key: SKIWGQTVBFUANB-UHFFFAOYSA-N
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Description

1-(2-Bromopropanoyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C9H16BrNO and its molecular weight is 234.137. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

1-(2-Bromopropanoyl)-4-methylpiperidine serves as a precursor in the synthesis of compounds with significant biological activities. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibit valuable antibacterial properties. A specific study involved the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, demonstrating their potential in combating bacterial infections due to their structural components (Aziz‐ur‐Rehman et al., 2017).

Conformational Analysis of Heterocycles

The orientation of quaternized piperidines, including those derived from this compound, has been studied for understanding the conformational behavior of saturated heterocycles. Such analyses are crucial for designing molecules with desired biological or chemical properties. For example, the orientation of quaternised 4-Hydroxy-1-methyl-4-phenylpiperidine by ethyl bromoacetate indicates the significant role of molecular structure in determining its biological activity and chemical reactivity (H. Dorn, A. Katritzky, & M. Nesbit, 1967).

Heterolytic Activation of Hydrogen

The molecule has implications in the study of heterolytic activation of hydrogen by frustrated Lewis pairs. Research involving derivatives of piperidine, including this compound, explores the thermodynamics and kinetics of hydrogen activation. This work has potential applications in catalysis and hydrogen storage technologies (A. Karkamkar et al., 2013).

Photopolymerization Processes

This compound derivatives are also investigated in the context of photopolymerization. The study of nitroxide-mediated photopolymerization involving derivatives of this compound provides insights into the development of new materials with potential applications in coatings, adhesives, and 3D printing technologies (Y. Guillaneuf et al., 2010).

Hydrodenitrogenation Studies

The hydrodenitrogenation (HDN) of related compounds, such as 2-methylpiperidine, provides valuable information on the removal of nitrogen-containing groups from organic molecules. This process is relevant for refining hydrocarbon fuels and for the chemical synthesis of less nitrogenous compounds. The study of HDN involving derivatives of piperidine elucidates the mechanisms and efficiencies of these reactions (M. Egorova et al., 2002).

Properties

IUPAC Name

2-bromo-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIWGQTVBFUANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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